molecular formula C10H10N2O B8639013 2-(Allyloxy)-4-aminobenzonitrile

2-(Allyloxy)-4-aminobenzonitrile

Cat. No. B8639013
M. Wt: 174.20 g/mol
InChI Key: JOJXKJWLTWFZJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Allyloxy)-4-aminobenzonitrile is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.
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properties

Product Name

2-(Allyloxy)-4-aminobenzonitrile

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4-amino-2-prop-2-enoxybenzonitrile

InChI

InChI=1S/C10H10N2O/c1-2-5-13-10-6-9(12)4-3-8(10)7-11/h2-4,6H,1,5,12H2

InChI Key

JOJXKJWLTWFZJZ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=CC(=C1)N)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Iron powder-325 mesh (5.7 g, 98.0 mmol) was taken in a round bottom flask charged with a mixture of 2-(allyloxy)-4-nitrobenzonitrile (4.0 g, 19.6 mmol), absolute methanol (40 mL), water (8 mL) and ammonium chloride (5.2 g, 98 mmol). A water-cooled reflux condenser was attached to the flask and the heterogeneous mixture was heated to 65° C. with vigorous stirring for 50 min. The reaction mixture was filtered, and washed with methanol. The solvent was removed in vacuo. EtOAc was added to the residue, and the solution was washed with water and brine. The organic layer was dried over MgSO4, filtered, and concentrated to afford 2-(allyloxy)-4-aminobenzonitrile (3.2 g, 94% yield) as a light-brown solid. LC-MS (M+H)+=175.2 1H NMR (400 MHz, CDCl3) δ ppm 7.29 (d, 1H, J=8.4 Hz), 6.22 (dd, 1H, J=2.0, 8.4 Hz), 6.14 (s, 1H), 6.07-5.98 (m, 1H), 5.48 (dd, 1H, J=1.6, 3.2 Hz), 5.44 (dd, 1H, J=1.6, 3.2 Hz), 4.59 (d, 2H, J=1.6 Hz).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The title compound (1.70 g) as a light yellow solid was prepared from compound 10A (2.04 g, 10 mmol) by procedures analogous to those described in Experiment 6C.
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
6C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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